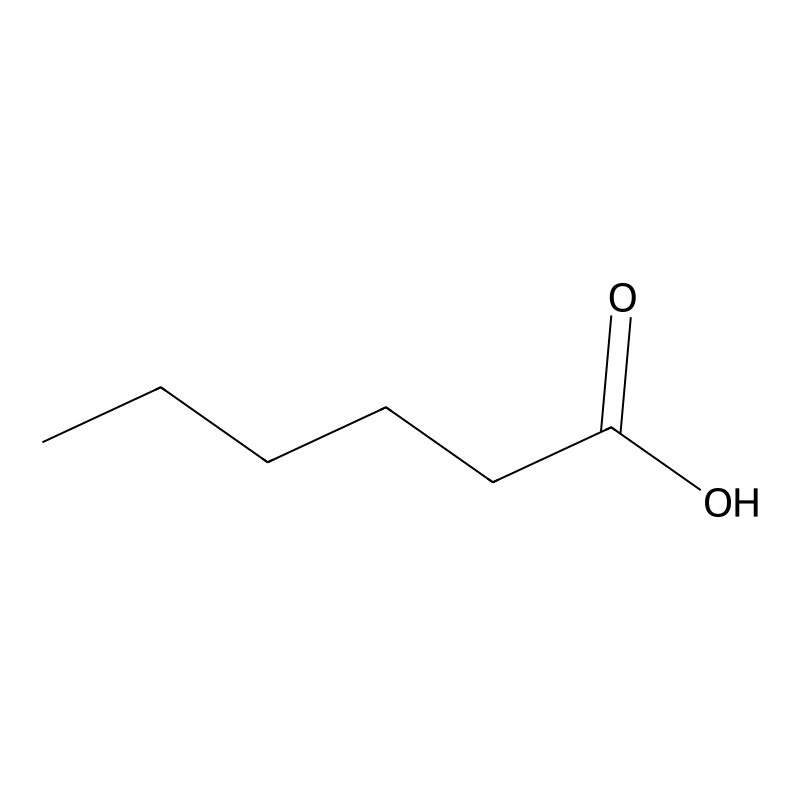

Hexanoic acid

C6H12O2

CH3(CH2)4COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H12O2

CH3(CH2)4COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.03X10+4 mg/L at 25 °C

Readily sol in ethanol, ether.

10.3 mg/mL

Solubility in water, g/100ml at 20 °C: 1.1

miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml wate

Synonyms

Canonical SMILES

Food Science and Flavoring:

- Food additive production: Hexanoic acid is used in the bioproduction of food additives like hexanal and itself, contributing to the organoleptic properties (taste and smell) of various food and cosmetic products. Research explores using microreactors for this process, aiming for improved efficiency and reduced waste compared to traditional methods [].

Plant Pathology and Protection:

- Plant disease control: Studies demonstrate the potential of hexanoic acid in protecting plants against fungal pathogens. Research suggests that it can effectively suppress the growth of Botrytis cinerea, a fungus responsible for gray mold rot, in tomato plants [].

Gene Delivery and Therapy:

- Non-viral gene carrier: Hexanoic acid is being investigated as a potential carrier for gene delivery in therapeutic applications. Research explores its ability to safely and efficiently deliver genetic material into cells, offering an alternative to viral vectors [].

Metabolic Research and Cellular Studies:

- Investigating metabolic pathways: Medium-chain fatty acids, including hexanoic acid, are being studied for their impact on various metabolic processes. Research suggests that they may promote a balanced lipid metabolism and potentially serve as a dietary tool to manage liver steatosis and insulin resistance [].

Environmental Analysis and Monitoring:

Hexanoic acid, also known as caproic acid, is a saturated medium-chain fatty acid with the chemical formula or . It appears as a colorless to light yellow oily liquid with a characteristic unpleasant odor reminiscent of rancid butter. Hexanoic acid is slightly soluble in water and more soluble in organic solvents, making it a versatile compound in various chemical applications. It is naturally found in animal fats and oils, particularly in cow's milk and some vegetable oils .

Hexanoic acid exhibits typical behavior of carboxylic acids, donating hydrogen ions when reacting with bases. Key reactions include:

- Neutralization: Reacts with bases to form salts and water, releasing heat.

- Esterification: Can react with alcohols to form esters, which are often used in flavorings and fragrances.

- Oxidation: Can be oxidized to produce various products, including hexanoic acid derivatives.

- Reduction: Can undergo reduction reactions to yield primary alcohols .

Hexanoic acid also reacts with cyanides, releasing gaseous hydrogen cyanide, and can corrode metals when in contact with moisture .

Hexanoic acid has been studied for its biological activities. It exhibits antimicrobial properties, particularly against certain bacteria and fungi. Additionally, it plays a role in the metabolism of fatty acids and may influence lipid metabolism in mammals. Its presence in food products can affect flavor profiles, contributing to the sensory characteristics of dairy products .

Hexanoic acid can be synthesized through several methods:

- Oxidation of Hexanal: Hexanal can be oxidized using various oxidizing agents.

- Hydrolysis of Hexyl Esters: Hexyl esters can be hydrolyzed under acidic or basic conditions.

- Fermentation: Certain bacteria can produce hexanoic acid from carbohydrates during anaerobic fermentation processes .

- Chemical Synthesis: It can also be produced through the carbonylation of propylene or by hydroformylation of butylenes followed by oxidation.

Hexanoic acid has a wide range of applications:

- Food Industry: Used as a flavoring agent due to its unique taste profile.

- Perfume Industry: Employed in the synthesis of fragrances.

- Cosmetics: Utilized in formulations for skin care products.

- Pharmaceuticals: Serves as an intermediate in the production of various drugs.

- Industrial Chemicals: Acts as a precursor for the synthesis of surfactants and lubricants .

Research indicates that hexanoic acid interacts with various biological systems. It has been shown to affect cell membrane integrity and may influence gene expression related to lipid metabolism. Additionally, studies have examined its role in modulating gut microbiota composition, suggesting potential benefits for digestive health .

Hexanoic acid is part of a broader class of fatty acids. Here are some similar compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Butanoic Acid | Shorter chain length; found in rancid butter | |

| Octanoic Acid | Longer chain; used in flavoring and fragrances | |

| Nonanoic Acid | Higher boiling point; used in surfactants | |

| Decanoic Acid | Commonly found in coconut oil; used in food industry |

Uniqueness of Hexanoic Acid

Hexanoic acid is unique due to its medium-chain structure, which imparts distinct properties compared to shorter or longer chain fatty acids. Its specific odor profile and biological activities make it particularly valuable in food and fragrance applications while also being significant in metabolic pathways within living organisms .

Atomic Composition and Bonding Configuration

Hexanoic acid represents a saturated medium-chain fatty acid with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.1583 grams per mole [2]. The compound is systematically named as hexanoic acid according to International Union of Pure and Applied Chemistry nomenclature, though it is commonly referred to by several alternative names including caproic acid, n-caproic acid, butylacetic acid, and pentylformic acid [2] [5].

The molecular structure of hexanoic acid consists of a straight-chain saturated fatty acid with a six-carbon backbone terminated by a carboxylic acid functional group [1]. The chemical structure can be represented by the simplified molecular input line entry system notation as CCCCCC(=O)O, indicating the linear arrangement of six carbon atoms with the terminal carboxyl group [3]. The International Chemical Identifier key for hexanoic acid is FUZZWVXGSFPDMH-UHFFFAOYSA-N, providing a unique molecular identifier [2] [5].

The bonding configuration within hexanoic acid follows typical organic acid patterns, with the carboxyl carbon exhibiting sp² hybridization and forming a trigonal planar geometry around the carbonyl carbon [55]. The carbon-oxygen double bond length in the carboxyl group measures approximately 1.20 Angstroms, while the carbon-oxygen single bond to the hydroxyl group extends to 1.34 Angstroms [55]. The alkyl chain carbons maintain sp³ hybridization with tetrahedral geometry, establishing characteristic carbon-carbon bond angles of approximately 109.5 degrees [45] [46].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂O₂ | [2] |

| Molecular Weight (g/mol) | 116.1583 | [2] |

| Chemical Abstract Service Registry Number | 142-62-1 | [2] |

| International Union of Pure and Applied Chemistry Standard InChI | InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8) | [2] |

| Simplified Molecular Input Line Entry System | CCCCCC(=O)O | [3] |

Crystallographic and Spectroscopic Profiles

The crystallographic analysis of hexanoic acid reveals distinctive structural features characteristic of medium-chain carboxylic acids [11]. Crystal structure determinations have established that hexanoic acid forms hydrogen-bonded dimers through carboxyl group interactions, with the extent of lateral offset diminishing as the alkyl chains exert increasing driving force towards parallel alignment [11]. The compound exhibits melting point alternation patterns typical of n-alkyl carboxylic acids, transitioning between different crystal modifications as chain length varies [11].

Spectroscopic characterization of hexanoic acid provides comprehensive molecular identification profiles [16] [18]. Infrared spectroscopy reveals characteristic absorption bands including the carboxylic acid hydroxyl stretch at approximately 3180-3200 wavenumbers, the carbonyl stretch around 1700 wavenumbers, and various carbon-hydrogen stretching and bending modes throughout the fingerprint region [16] [19] [22]. The gas-phase infrared spectrum displays well-resolved vibrational features that enable precise molecular identification [16].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation with specific chemical shift assignments [18] [20]. Proton nuclear magnetic resonance analysis conducted at 500 megahertz in deuterium oxide solution reveals distinct chemical environments for each carbon position [18]. The carboxyl carbon resonates at 187.12 parts per million in carbon-13 nuclear magnetic resonance, while the alpha carbon appears at 40.333 parts per million and the terminal methyl carbon at 16.002 parts per million [18].

Mass spectrometry analysis demonstrates characteristic fragmentation patterns with electron ionization producing a molecular ion peak and typical carboxylic acid fragment ions [17]. The spectroscopic data collectively confirm the molecular structure and provide analytical standards for compound identification [17] [18].

| Spectroscopic Technique | Key Features | Reference |

|---|---|---|

| Infrared Spectroscopy | OH stretch (3180-3200 cm⁻¹), C=O stretch (~1700 cm⁻¹) | [16] [19] |

| ¹H Nuclear Magnetic Resonance | Multiple resolved environments (0.861-2.158 ppm) | [18] [20] |

| ¹³C Nuclear Magnetic Resonance | Carboxyl carbon (187.12 ppm), aliphatic carbons (16-40 ppm) | [18] |

| Mass Spectrometry | Molecular ion peak and characteristic fragments | [17] |

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of hexanoic acid reflect its behavior as a medium-chain carboxylic acid with significant intermolecular hydrogen bonding [24] [25]. The standard enthalpy of formation for liquid hexanoic acid ranges from -581.8 ± 1.1 to -585.68 ± 0.54 kilojoules per mole, while the gas-phase value is -512 ± 4 kilojoules per mole [24] [33]. These values indicate substantial stabilization in the liquid phase due to hydrogen bonding interactions [24].

Phase transition properties demonstrate the compound's thermal behavior characteristics [24] [47]. The melting point occurs at -3.4 to -4 degrees Celsius, while the boiling point ranges from 202 to 205 degrees Celsius at standard atmospheric pressure [27] [30] [47]. The enthalpy of vaporization spans 69.20 ± 0.90 to 73.20 ± 2.00 kilojoules per mole, reflecting moderate intermolecular forces [25] [47]. The calculated enthalpy of fusion is approximately 16.98 kilojoules per mole [25].

Critical properties establish the compound's behavior near the gas-liquid critical point [25] [48]. The critical temperature is estimated between 615-641 Kelvin, with critical pressure ranging from 3154 to 3377 kilopascals [25] [48]. The heat capacity of liquid hexanoic acid at 298 Kelvin is 225.1 joules per mole per Kelvin [24].

Vapor pressure behavior follows Antoine equation parameters, with vapor pressure reaching 0.18 millimeters of mercury at 20 degrees Celsius [36] [5]. The temperature dependence of vapor pressure enables accurate prediction of phase behavior across relevant temperature ranges [5].

| Thermodynamic Property | Value | Reference |

|---|---|---|

| Standard Enthalpy of Formation (liquid, kJ/mol) | -581.8 ± 1.1 to -585.68 ± 0.54 | [24] |

| Standard Enthalpy of Formation (gas, kJ/mol) | -512 ± 4 | [24] [33] |

| Melting Point (°C) | -3.4 to -4 | [27] [30] |

| Boiling Point (°C) | 202-205 | [27] [30] [47] |

| Enthalpy of Vaporization (kJ/mol) | 69.20 ± 0.90 to 73.20 ± 2.00 | [25] [47] |

| Heat Capacity (liquid, J/mol·K at 298K) | 225.1 | [24] |

| Critical Temperature (K) | 615-641 | [25] [48] |

| Critical Pressure (kPa) | 3154-3377 | [25] [48] |

Solubility Parameters and Partition Coefficients

The solubility characteristics of hexanoic acid demonstrate its amphiphilic nature, with limited water solubility and good organic solvent miscibility [37] [40]. Water solubility at 20 degrees Celsius is approximately 1.1 grams per 100 milliliters, indicating slight aqueous solubility [37] [40]. This limited water solubility results from the hydrophobic alkyl chain counteracting the hydrophilic carboxyl group [37].

The compound exhibits excellent solubility in organic solvents including alcohols and ethers, reflecting favorable interactions with organic phases [37]. The logarithm of the octanol-water partition coefficient ranges from 1.88 to 1.92, indicating moderate lipophilicity [37] [41] [42]. This partition coefficient value suggests preferential distribution toward organic phases while maintaining some aqueous phase presence [41].

Acid-base properties significantly influence solubility behavior [37]. The acid dissociation constant (pKa) at 25 degrees Celsius is 4.85, classifying hexanoic acid as a weak acid [37]. The Henry's law constant ranges from 1200 to 1400 moles per kilogram per bar, indicating moderate volatility from aqueous solutions [14].

Physical solubility parameters include a dielectric constant of 2.6 to 2.63, reflecting low polarity [37] [42]. The dipole moment measures 1.13 Debye units, consistent with the polar carboxyl group influence [42]. Surface tension at 293.15 Kelvin is 27.98 millinewtons per meter, indicating moderate surface activity [37].

Distribution studies in ternary systems with octanol and water reveal complex partitioning behavior influenced by hydrogen bonding and molecular association [39]. The partition behavior varies with concentration and temperature, affecting extraction and separation processes [38] [39].

| Solubility Parameter | Value | Reference |

|---|---|---|

| Water Solubility (g/100mL at 20°C) | 1.1 | [37] [40] |

| Log P (octanol/water) | 1.88-1.92 | [37] [41] [42] |

| pKa (at 25°C) | 4.85 | [37] |

| Henry's Law Constant (mol/(kg·bar)) | 1200-1400 | [14] |

| Dielectric Constant | 2.6-2.63 | [37] [42] |

| Dipole Moment (Debye) | 1.13 | [42] |

| Surface Tension (mN/m at 293.15K) | 27.98 | [37] |

| Density (g/mL at 25°C) | 0.927-0.929 | [37] |

Clostridium spp. Metabolic Routes

Clostridium species represent the most extensively studied microorganisms for hexanoic acid biosynthesis, utilizing sophisticated metabolic pathways that have evolved to efficiently convert simple substrates into medium-chain fatty acids [1] [2] [3]. The genus encompasses several species with distinct capabilities for hexanoic acid production, each employing variations of the reverse β-oxidation pathway as their primary metabolic route.

Clostridium kluyveri serves as the archetypal hexanoic acid producer among anaerobic bacteria [1] [3]. This organism operates through a highly efficient reverse β-oxidation mechanism where ethanol functions as the primary electron donor and acetate or butyrate serve as electron acceptors [1]. The metabolic pathway initiates with ethanol oxidation by alcohol dehydrogenase to produce acetaldehyde, which is subsequently converted to acetyl-coenzyme A by acetaldehyde dehydrogenase [1]. The organism demonstrates exceptional production capabilities, achieving hexanoic acid titers of 150-200 millimolar in monoculture systems within 40-50 hours, corresponding to production rates of 7.9 millimolar per hour [3].

Clostridium acetobutylicum represents another significant producer, though it exhibits broader product specificity compared to Clostridium kluyveri [4] [2]. This organism has been extensively engineered to enhance hexanoic acid production through metabolic modifications. Notably, the simultaneous deletion of phosphotransacetylase, coenzyme A transferase, and aldehyde/alcohol dehydrogenase genes resulted in a metabolic switch from biphasic to acidogenic fermentation, substantially enhancing butyric acid production to 30.8 grams per liter with a butyric-to-acetic acid ratio of 6.6 [4].

Clostridium carboxidivorans presents unique capabilities for syngas utilization, converting synthesis gas directly into hexanoic acid and corresponding alcohols [5] [6] [7]. This organism demonstrates the rare ability to metabolize carbon monoxide, hydrogen, and carbon dioxide mixtures, producing industrially relevant alcohols including hexanol, butanol, and ethanol alongside their corresponding acids [5]. The production of hexanol from syngas by Clostridium carboxidivorans has achieved titers of 2.4 grams per liter at 30°C when employing oleyl alcohol as a biocompatible extraction solvent [7].

Clostridium sartagoneforme has been identified as a novel hexanoic acid producer through systematic isolation and identification studies [8]. This organism demonstrated optimal performance in sodium acetate medium, yielding 800.85 ± 12.87 milligrams per 100 milliliters of hexanoic acid under standard conditions [8]. Through systematic optimization involving single-factor experiments and Taguchi design methodology, production was enhanced to 2018.29 ± 46.37 milligrams per 100 milliliters using an optimized medium containing 3.5 grams per liter yeast extract, 1.8 grams per liter potassium chloride, 25 grams per liter sodium acetate, and 15 milliliters per liter ethanol [8].

The reverse β-oxidation pathway employed by these Clostridium species involves four sequential enzymatic steps [1]. The process initiates with thiolase-mediated condensation of acetyl-coenzyme A with butyryl-coenzyme A to form β-ketohexanoyl-coenzyme A [1]. Subsequently, 3-hydroxyacyl-coenzyme A dehydrogenase reduces the ketone group to form 3-hydroxyhexanoyl-coenzyme A [1]. The third step involves dehydration by crotonase to produce trans-2-hexenoyl-coenzyme A, followed by reduction via trans-enoyl-coenzyme A reductase to yield hexanoyl-coenzyme A [1]. Finally, coenzyme A transferase catalyzes the conversion of hexanoyl-coenzyme A to hexanoic acid while regenerating acetyl-coenzyme A for subsequent cycles [1].

Chain Elongation Mechanisms in Mixed Cultures

Mixed culture systems present sophisticated microbial ecosystems that facilitate hexanoic acid production through complex metabolic interactions and alternative biosynthetic pathways [9] [10]. These systems demonstrate remarkable flexibility in substrate utilization and product formation, often surpassing the performance of pure culture systems through synergistic microbial relationships.

The chain elongation process in mixed cultures operates through multiple concurrent pathways, with the reverse β-oxidation pathway serving as the predominant mechanism alongside the fatty acid biosynthesis pathway [9]. Contrary to conventional understanding based on pure culture studies, recent metagenomic and metatranscriptomic analyses have revealed that the fatty acid biosynthesis pathway can be more active and pivotal than the reverse β-oxidation pathway in mixed culture systems [9]. This phenomenon represents a significant departure from previous chain elongation studies and highlights the complexity of mixed microbial systems.

The fatty acid biosynthesis pathway utilizes malonyl-coenzyme A as the two-carbon donor, contrasting with the acetyl-coenzyme A-based reverse β-oxidation cycle [9]. Despite requiring more enzymatic steps and consuming additional adenosine triphosphate, this pathway demonstrates higher transcriptional activity in certain mixed culture conditions [9]. The process involves acetyl-coenzyme A carboxylase for malonyl-coenzyme A formation, followed by fatty acid synthase-mediated chain elongation through repetitive cycles of condensation, reduction, dehydration, and reduction reactions [9].

Mixed culture chain elongation systems exhibit remarkable substrate versatility, accepting various electron donors including ethanol, methanol, butanol, and hydrogen [11]. The electron acceptors commonly employed include acetate and propionate, leading to the production of even-numbered carbon chains such as butyrate and hexanoic acid, as well as odd-numbered carboxylates like valerate and heptanoate [11]. The process operates optimally under near-neutral pH conditions at mesophilic temperatures, maintaining stable and sustained production of longer fatty acids [11].

Megasphaera hexanoica represents a recently characterized chain elongator deserving focused research attention [12] [13]. This organism demonstrates exceptional performance in lactate-based chain elongation, producing hexanoic acid rapidly up to 2.62 ± 0.24 grams per liter in yeast extract-containing medium [12]. Bioreactor experiments at pH values of 5.8, 6.5, and 7.2 confirmed consistent production profiles, yielding carbon-4 to carbon-8 fatty acids [12]. Enhanced production was achieved by doubling both lactate and acetate concentrations, resulting in 3.7 grams per liter hexanoic acid and 1.5 grams per liter octanoic acid [12].

The microbial community structure in chain elongation systems typically involves diverse anaerobic bacteria from families including Clostridiaceae, Bacillaceae, and Ruminococcaceae [11]. These communities demonstrate high stability in microbial structure while exhibiting flexibility in metabolic functions, allowing adaptation to different substrate compositions and environmental conditions [9]. The reconstructed genomes from metagenomic analysis revealed previously unknown strains of Methanolinea tarda, Bordetella avium, and Planctomycetaceae, with the latter two likely representing newly identified active participants in medium-chain carboxylate production [9].

Industrial Fermentation Optimization Strategies

Industrial-scale hexanoic acid production requires comprehensive optimization of fermentation parameters to achieve economically viable yields and productivities [8] [14] [15]. The optimization strategies encompass multiple dimensions including medium composition, environmental conditions, reactor design, and process intensification techniques.

Medium Composition Optimization represents a critical aspect of fermentation enhancement [8] [16] [15]. Systematic studies employing statistical experimental designs have identified optimal concentrations for key medium components. For Clostridium sartagoneforme, the optimal medium composition includes 3.5 grams per liter yeast extract, 1.8 grams per liter potassium chloride, 25 grams per liter sodium acetate, and 15 milliliters per liter ethanol [8]. The selection of appropriate carbon and nitrogen sources significantly influences production efficiency, with yeast extract consistently demonstrating superior performance compared to other nitrogen sources due to its complex nutritional profile [8] [15].

Process Control Parameters require precise optimization to maintain optimal microbial activity and product formation [14] [17]. pH control emerges as a particularly critical factor, with optimal ranges typically maintained between 5.5 and 7.0 depending on the specific organism and substrate composition [14] [17]. For Clostridium kluyveri systems, maintaining pH at 6.8 enhances hexanoic acid production, while Megasphaera elsdenii systems operate optimally at pH 6.0 [14] [17]. Temperature optimization typically favors mesophilic conditions between 30-37°C, balancing microbial growth rates with product stability [14].

In Situ Product Recovery technologies have emerged as essential components of industrial fermentation systems [18] [15] [17]. Biphasic extractive fermentation using alamine 336 in oleyl alcohol has demonstrated exceptional effectiveness for continuous hexanoic acid removal [18] [17]. This approach achieves over 90% extraction efficiency within 10 hours while maintaining microbial viability through direct contact tolerance [17]. The system produces 28.42 grams per liter hexanoic acid from 54.85 grams per liter sucrose during 144 hours of culture, with productivity and yield of 0.20 grams per liter per hour and 0.50 grams per gram sucrose, respectively [17].

Reactor Design Innovations significantly impact production efficiency and scale-up potential [14]. Continuous stirred-tank reactors with controlled agitation rates between 100-200 revolutions per minute optimize mass transfer while preventing excessive foam formation and product inhibition [14]. Hollow fiber membrane bioreactors offer advantages through high specific exchange surface areas, enabling enhanced volumetric gas transfer rates and improved production rates while preventing microorganism washout [14].

Fed-Batch and Continuous Operation Strategies enable sustained high-level production through careful substrate feeding and product removal [14] [19]. Semi-mixotrophic fermentation approaches, where glucose and syngas are supplied together initially followed by syngas-only feeding, have demonstrated significant improvements in hexanoic acid titers [20]. This strategy achieved 5.5 grams per liter hexanoic acid production, representing a 2.4-fold increase compared to conventional approaches [20].

Bioaugmentation and Co-culture Systems present promising avenues for production enhancement [3] [21]. Syntrophic co-cultures of Clostridium kluyveri with Clostridium acetobutylicum or Clostridium saccharolyticum demonstrate exceptional hexanoic acid titers of 145-200 millimolar, substantially exceeding monoculture performance [3]. These systems leverage complementary metabolic capabilities to achieve enhanced substrate utilization and product formation [3].

Chemical Synthesis via Catalytic Hydrogenation

Catalytic hydrogenation represents an alternative approach for hexanoic acid production, primarily focusing on the conversion of hexanoic acid precursors or the transformation of hexanoic acid into value-added derivatives [22] [23] [24]. This chemical approach offers advantages in terms of reaction control, product selectivity, and integration with existing chemical infrastructure.

Catalyst Development and Performance encompasses various metal-based systems optimized for different reaction pathways [23] [25] [24]. Palladium-based catalysts, particularly 10% palladium on carbon, demonstrate exceptional performance for hexanoic acid hydrogenation and esterification reactions [24]. Under optimal conditions of 573 Kelvin and 20 bar hydrogen pressure, this catalyst achieves 84.7% conversion of hexanoic acid into a mixture containing 58.7% hexyl hexanoate, 13.5% 1-hexanol, 14.9% unreacted hexanoic acid, and 12.9% water [24].

Platinum-Rhenium Bimetallic Systems exhibit remarkable selectivity for hexanoic acid hydrogenation to hexanol under mild conditions [25]. Titania-supported platinum-rhenium catalysts with rhenium-to-platinum ratios of 2:1 demonstrate high activity and 99% selectivity for hexanol production at 110°C and 50 bar hydrogen pressure [25]. The reaction rate constant increases linearly with platinum content, and the turnover frequency approaches 40 per hour with selectivity comparable to homogeneous catalysts [25].

Ruthenium and Rhenium-Based Catalysts offer alternative pathways for selective hydrogenation reactions [26] [27]. Five weight percent rhenium on carbon demonstrates excellent selectivity toward 1-hexanol production, achieving complete substrate conversion with predominantly alcohol formation rather than ester products [26]. The choice of support material significantly influences selectivity, with neutral carbon supports favoring alcohol production while acidic supports like aluminum oxide promote ester formation [26] [27].

Reaction Mechanism and Optimization involves heterolytic hydrogen dissociation and hydride formation for carbonyl group reduction [25]. The platinum-rhenium system forms neighboring platinum-oxygen atom pairs capable of dissociating hydrogen heterolytically with platinum hydride generation, enabling efficient carbonyl group hydrogenation [25]. This mechanism parallels homogeneous pincer-type complexes while maintaining the advantages of heterogeneous catalysis [25].

Process Intensification Strategies focus on catalyst recovery, reusability, and reaction optimization [24]. The combination of palladium-catalyzed hydrogenation followed by aluminum chloride hexahydrate addition enhances hexyl hexanoate production through further conversion of unreacted hexanoic acid and 1-hexanol [24]. This approach increases hexanoic acid conversion from 84.7% to 94.2% and hexyl hexanoate yield from 69.8% to 88.8%, while achieving 86.8% purity in the final product [24].

Sequential Catalytic Processes enable comprehensive substrate utilization and product diversification [28]. Pyrazolyl palladium and nickel catalysts facilitate sequential hydrogenation of unsaturated fatty acids, proceeding through intermediate formation of 4-hexenoic and 2-hexenoic acids before complete saturation to hexanoic acid [28]. The less hindered carbon-carbon double bond in 4-hexenoic acid preferentially reduces over the more hindered bond in 2-hexenoic acid, providing selectivity control in multi-step processes [28].

Sustainable Production from Organic Waste Substrates

Sustainable hexanoic acid production from organic waste substrates represents a paradigm shift toward circular economy principles, converting low-value waste streams into high-value chemicals while addressing environmental challenges [29] [30] [31]. This approach encompasses diverse feedstock types including agricultural residues, food waste, municipal solid waste, and industrial byproducts.

Grape Pomace Valorization exemplifies successful organic waste conversion to hexanoic acid through chain elongation fermentation [32] [33] [34]. Red and white grape pomaces, representing major winery industry byproducts, undergo leaching processes to extract ethanol solutions containing 30-40 grams per liter ethanol [33]. Subsequent fermentation at 310 Kelvin and pH 7 produces 22-25 grams per liter hexanoic acid, which is concentrated to 87% purity through acidification and phase separation [33]. The highly concentrated hexanoic acid achieves 93.5% conversion to ethyl hexanoate under optimized reactive conditions using aluminum chloride hexahydrate as catalyst [33].

Mixed Organic Waste Processing demonstrates the versatility of chain elongation technology for diverse substrate types [29] [30]. The organic fraction of municipal solid waste and supermarket food waste serve as effective substrates for hexanoic acid production via chain elongation processes [30]. Life cycle assessment studies reveal that ethanol use represents the dominant environmental impact factor, emphasizing the importance of optimizing ethanol utilization efficiency [30]. The process achieves significant environmental benefits when lignocellulosic bioethanol replaces conventional ethanol sources [30].

Food Waste Bioconversion presents substantial opportunities for sustainable hexanoic acid production [29] [35] [36]. The United States generates over 77 million dry tons of organic waste annually, including food waste and manure, much of which is currently landfilled or land-applied with associated disposal costs [36]. Electroenhanced conversion processes enable the valorization of wet organic waste using renewable electrons to drive targeted pathways beyond conventional anaerobic digestion [36]. These approaches improve levelized energy production costs by at least 25% while reducing disposal costs by comparable margins [36].

Agricultural Residue Utilization encompasses diverse biomass types including crop residues, processing wastes, and byproducts [11] [35]. Lignocellulosic biomass wastes offer valuable composition and enormous production volumes for volatile fatty acid production [35]. pH emerges as a critical operational parameter, directly affecting acid profiles depending on fermentation pathways [35]. Co-fermentation strategies prove particularly effective for improving production efficiency, with sewage sludge and organic waste co-fermentation producing significant hexanoic acid concentrations of 9334 milligrams chemical oxygen demand per liter under acidic pH conditions [35].

Biogas Integration and Process Intensification enable comprehensive waste valorization through cascade biorefinery approaches [34] [31]. Four-step cascading biorefinery schemes integrate hexanoic acid production with subsequent biogas generation from residual biomass [34]. Fresh grape pomace fermentation produces hexanoic acid-rich liquors while solid fractions undergo anaerobic digestion for biogas production [34]. This integrated approach maximizes resource utilization while minimizing waste generation [34].

Carbon Dioxide Utilization represents an advanced sustainable approach combining waste processing with carbon capture [21] [37]. Synthetic co-cultures of genetically modified Acetobacterium woodii and Clostridium drakei enable hexanoic acid production directly from carbon dioxide and hydrogen [21]. The engineered Acetobacterium woodii produces lactic acid from carbon dioxide and hydrogen, which Clostridium drakei subsequently converts to hexanoic acid [21]. This approach addresses both waste management and carbon utilization objectives [21].

Physical Description

Liquid; Liquid, Other Solid

Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline]

Solid

OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless to very pale yellow, oily liquid/cheesy, sweat-like odou

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

205.8 °C

202.00 to 203.00 °C. @ 760.00 mm Hg

205 °C

Flash Point

215 °F (102 °C) (Open cup)

102 °C o.c.

Heavy Atom Count

Vapor Density

4.01 (Air = 1)

Relative vapor density (air = 1): 4.0

Density

0.929 at 20 °C/4 °C

Relative density (water = 1): 0.93

0.923-0.928

LogP

1.92

log Kow = 1.92

1.88

Odor

Odor Threshold

Odor threshold (100% recognition) from CHEMINFO

Detection: 3.0 mg/kg

Decomposition

Melting Point

-3.4 °C

-4.00 to -3.00 °C. @ 760.00 mm Hg

-3 °C

UNII

Related CAS

13476-79-4 (copper(2+) salt)

16571-42-9 (manganese(2+) salt)

19455-00-6 (potassium salt)

38708-95-1 (calcium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 2002 companies. For more detailed information, please visit ECHA C&L website;

Of the 24 notification(s) provided by 2000 of 2002 companies with hazard statement code(s):;

H311 (17%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (75.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Vapor Pressure

0.04 [mmHg]

Vapor pressure, Pa at 20 °C: 27

Pictograms

Corrosive;Acute Toxic

Other CAS

67762-36-1

68603-84-9

70248-25-8

Metabolism Metabolites

Caproic acid is rapidly metabolized by beta-oxidation in mitochondria ... /It/ is not stored or converted to higher fatty acids. Oxidation occurs in the mitochondria of the liver, kidneys, and heart, but only hepatic mitochondria produce ketone bodies from caproic acid.

Metabolic studies /of 1-hexanol/ in rabbits indicate that oxidation to hexanoic acid is the major pathway, mediated by alcohol dehydrogenase and aldehyde dehydrogenase.

Wikipedia

Hexachlorobenzene

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Corrosives

Cosmetics -> Emulsifying

Methods of Manufacturing

Manufactured by catalytic reduction of corresponding beta-lactone: Caldwell, US patent 2,484,486 (1949 to Kodak); from oleic acid: Follett, Murray, US patent 2,580,417 (1952 to Arthur D. Little); from castor oil or a ricinoleate: Steadman, Peterson, US 2,847,432 (1958 to National Res. Corp.); by ozonolysis of tall oil unsaturated fatty acids: Maggiolo, US patent 2,865,937 (1958 to Welsbach); from 1,3-butadiene and potassium acetate in presence of sodium amide: Schmerling, Toekelt, US patent 3,075,010 (1963 to Universal Oil Prod.); from cyclohexanol: ... US patent 3,121,728 (1964 to Esso); by catalytic oxidation of n-hexanol: Hay, US patent 3,173,933 (1965 to General Electric).

Hydrogenation of gluconic acid in aqueous solution over a platinum oxide catalyst results in a modest yield of d-glucose. ... Refluxing with concentrated hydriodic acid in the presence of red phosphorus causes reduction to hexanoic acid.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Hexanoic acid: ACTIVE

Analytic Laboratory Methods

Storage Conditions

Interactions

Hexanoate and octanoate inhibit the triiodothyronine (T3) induced increases in the activities of malic enzyme and fatty acid synthase in chick embryo hepatocytes in culture. Butanoate was less effective as an inhibitor, and palmitate, stearate, and oleate had no effect or small stimulatory effects. Hexanoate and octanoate inhibited the lipogenic enzyme activities at a transcriptional step, and did so within 30 min of addition. Incubation for 2 hr in the absence of fatty acid reversed the inhibition of transcription caused by hexanoate. The inhibitory effect of hexanoate was selective because DNA content and transcription of the glyceraldehyde-3-phosphate dehydrogenase and beta-actin genes were not inhibited. Hexanoate mediated inhibition of transcription rates of the lipogenic genes was not correlated with an inhibition of binding of triiodothyronine to its nuclear receptor. 2-Bromooctanoate and carnitine stimulated the triiodothyronine induced accumulation of the mRNAs for malic enzyme and fatty acid synthase. The presence of hexanoate stimulated by 2 to 3 fold the increase caused by carnitine, suggesting that hexanoate and carnitine may regulate lipogenic gene expression by a common pathway. The active inhibitor may be a metabolite derived from hexanoate or octanoate, possibly an intermediate derived from an acyl-CoA derivative.

Dates

Hero Turned Villain: Identification of Components of the Sex Pheromone of the Tomato Bug, Nesidiocoris tenuis

David R Hall, Steven J Harte, Daniel P Bray, Dudley I Farman, Rob James, Celine X Silva, Michelle T FountainPMID: 33844148 DOI: 10.1007/s10886-021-01270-1

Abstract

Nesidiocoris tenuis (Reuter) (Heteroptera: Miridae) is a tropical mirid bug used as a biocontrol agent in protected crops, including tomatoes. Although N. tenuis predates important insect pests, especially whitefly, it also causes damage by feeding on tomato plants when prey populations decline, resulting in significant economic losses for growers. The pest is now established in some all-year-round tomato crops in Europe and control measures involve the application of pesticides which are incompatible with current IPM programs. As part of future IPM strategies, the pheromone of N. tenuis was investigated. Volatile collections were made from groups and individuals of mated and unmated, females and males. In analyses of these collections by gas chromatography coupled with electroantennographic (EAG) recording from antennae of male bugs, two EAG-active components were detected and identified as 1-octanol and octyl hexanoate. Unlike other mirids, both male and female N. tenuis produced the two compounds, before and after mating, and both sexes gave EAG responses to both compounds. Furthermore, only octyl hexanoate was detected in whole body solvent washes from both sexes. These compounds are not related to the derivatives of 3-hydroxybutyrate esters found as pheromone components in other members of the Bryocrinae sub-family, and the latter could not be detected in volatiles from N. tenuis and did not elicit EAG responses. Nevertheless, experiments carried out in commercial glasshouses showed that traps baited with a blend of the synthetic pheromone components caught essentially only male N. tenuis, and significantly more than traps baited with octyl hexanoate alone. The latter caught significantly more N. tenuis than unbaited traps which generally caught very few bugs. Traps at plant height caught more N. tenuis males than traps 1 m above or at the base of the plants. The trap catches provided an indication of population levels of N. tenuis and were greatly reduced following an application of insecticide.Biochar and activated carbon enhance ethanol conversion and selectivity to caproic acid by Clostridium kluyveri

Stef Ghysels, Sara Buffel, Korneel Rabaey, Frederik Ronsse, Ramon GaniguéPMID: 33254460 DOI: 10.1016/j.biortech.2020.124236

Abstract

Syngas from biomass or steel mills can be fermented into a dilute stream of ethanol and acetic acid, which requires energy intensive distillation for product recovery. This can be circumvented by selective secondary fermentation of the syngas fermentation effluent to caproic acid as easier recoverable platform chemical with Clostridium kluyveri. Here, we explore the impact of biochar and activated carbon on this process. Changes during the fermentation with biochar or activated carbon were monitored, different doses were tested and the recyclability of biochar and activated carbon was assessed. Biochar decreased the lag phase and increased the caproic acid production rate (up to 0.50 g·L·h

). Upon recycling for subsequent fermentation, biochar retained this property largely. Activated carbon addition, especially at high dose, could potentially increase the conversion and selectivity towards caproic acid to 14.15 g·L

(control: 11.01 g·L

) and 92% (control: 84%), respectively.

Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile

Ryota Nakajima, Hiroyuki Oono, Keiko Kumazawa, Tomohide Ida, Jun Hirata, Ryan D White, Xiaoshan Min, Angel Guzman-Perez, Zhulun Wang, Antony Symons, Sanjay K Singh, Srinivasa Reddy Mothe, Sergei Belyakov, Anjan Chakrabarti, Satoshi ShutoPMID: 33493627 DOI: 10.1016/j.bmcl.2021.127786

Abstract

The retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), which is a promising therapeutic target for immune diseases, is a major transcription factor of genes related to psoriasis pathogenesis, such as interleukin (IL)-17A, IL-22, and IL-23R. Inspired by the co-crystal structure of RORγt, a 6-oxo-4-phenyl-hexanoic acid derivative 6a was designed, synthesized, and identified as a ligand of RORγt. The structure-activity relationship (SAR) studies in 6a, which focus on the improvement of its membrane permeability profile by introducing chlorine atoms, led to finding 12a, which has a potent RORγt inhibitory activity and a favorable pharmacokinetic profile.A Bioluminescent Probe for Simultaneously Imaging Esterase and Histone Deacetylase Activity in a Tumor

Chenchen Wang, Wei Du, Tong Zhang, Gaolin LiangPMID: 33170646 DOI: 10.1021/acs.analchem.0c04227

Abstract

The monitoring of esterase (CES) and histone deacetylase (HDAC) activity in living cells has great potential for rapid diagnosis of malignant tumors. At present, using one bioluminescence (BL) probe to simultaneously detect (or image) these two enzymes' activity in tumors has not been reported. Herein, a bioluminescence "turn-on" probe(6-acetamidohexanoic acid-d-luciferin) was rationally designed for simultaneously imaging CES and HDAC activity with excellent sensitivity and selectivity.

was successfully applied

to selectively detect CES and HDAC6, a subtype of HDAC, at a linear concentration range of 0-100 and 0-120 nM with limits of detection (LODs) of 0.495 and 1.14 nM, respectively.

results indicated that about 1/2 and 1/3 of the "turn-on" BL signal of

was contributed by CES and HDAC activity in the tumors, respectively. We envision that

might be applied to simultaneously measure (and image) CES and HDAC activity in the clinic for assisting with the precise diagnosis of malignant tumors in the near future.

Functional analysis of indole 3-hexanoic acid as a novel auxin from Arabidopsis thaliana

Ping Song, Hui Xu, Jixiu Zhang, Huatao Chen, Li Li, Yana Qu, Feng Lin, Qun ZhangPMID: 34498125 DOI: 10.1007/s00425-021-03719-9

Abstract

Indole 3-hexanoic acid is a novel auxin and regulates plant growth and development. Auxin is a signaling molecule that influences most aspects of plant development. Although many small bioactive molecules have been developed as auxin analogues, naturally occurring auxin and the detailed mechanisms of its specific actions in plants remain to be fully elucidated. In this study, to screen auxin responses, we used a novel picolinate synthetic auxin, 3-indole hexanoic acid (IHA), which is similar in structure to indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA). IHA showed classical auxin activity in the regulation of root growth, gene expression, and PIN-FORMED abundance. Physiological and genetic analyses indicated that IHA may be perceived by the auxin receptor TIR1 and transported by the G-class ATP-binding cassette protein ABCG36 and its homolog ABCG37. Importantly, IHA was detected in planta and converted into IBA depending on the peroxisomal β-oxidation. Together, these findings reveal a novel auxin pathway component and suggest possible undiscovered modes of auxin metabolism regulation in plants.Antimicrobial activity of organic acids against Campylobacter spp. and development of combinations-A synergistic effect?

Elisa Peh, Sophie Kittler, Felix Reich, Corinna KehrenbergPMID: 32941534 DOI: 10.1371/journal.pone.0239312

Abstract

Contaminated poultry meat is considered to be the main source of human infection with Campylobacter spp., a pathogen that asymptomatically colonizes broiler chickens during fattening and contaminates carcasses during slaughter. To prevent or reduce the colonization of broiler flocks with Campylobacter spp., applying different organic acids, especially in combinations, via feed or drinking water seems to be a promising approach. However, only very few combinations of organic acids have been tested for their antibacterial efficacy against Campylobacter spp. Therefore, the in vitro susceptibility of 30 Campylobacter spp. isolates (20 C. jejuni and ten C. coli) to ten organic acids and ten combinations was determined. The testing of minimum inhibitory concentration (MIC) values was performed at pH 6.0 and 7.3 by using the broth microdilution method and included the following organic acids: Caprylic acid, sorbic acid, caproic acid, benzoic acid, ascorbic acid, propionic acid, acetic acid, formic acid, fumaric acid and tartaric acid and combinations thereof. The lowest MIC values were seen for caprylic acid (MIC range at pH 7.3: 0.5-2 mmol/L) and sorbic acid (MIC range at pH 7.3: 1-4 mmol/L). One to two dilution steps lower MIC values were determined at the lower pH value of 6.0. Furthermore, ten combinations consisting of three to five organic acids were developed. In addition to the tested antibacterial activity, other criteria were included such as approval as feed additives, reported synergistic effects and chemical properties. For nine of ten combinations, the MIC90 values of the organic acids decreased 1.25- to 241.5-fold compared to the MIC90 values for the individual substances. Furthermore, nine of ten combinations exhibited synergistic activities against two or more of the tested C. jejuni and C. coli isolates. A combination of caprylic acid, sorbic acid and caproic acid exhibited synergistic activities against the largest number of Campylobacter spp. isolates (six C. jejuni and four C. coli) with fractional inhibitory concentration (FIC) indices (∑FIC) ranging from 0.33 to 1.42. This study shows in vitro synergistic activities of different organic acids in combinations against the major Campylobacter species and could therefore be a promising basis for reducing Campylobacter spp. in vivo.Microbial Ecological Mechanism for Long-Term Production of High Concentrations of

Xiaoyu Zhu, Xin Feng, Cheng Liang, Jiabao Li, Jia Jia, Leiyu Feng, Yong Tao, Yinguang ChenPMID: 33741616 DOI: 10.1128/AEM.03075-20

Abstract

Lactate-driven chain elongation (LCE) has emerged as a new biotechnology to upgrade organic waste streams into a valuable biochemical and fuel precursor, mediumchain carboxylate,

-caproate. Considering that a low cost of downstream extraction is critical for biorefinery technology, a high concentration of

-caproate production is very important to improve the scale-up of the LCE process. We report here that in a nonsterile open environment, the

-caproate concentration was increased from the previous record of 25.7 g·liter

to a new high level of 33.7 g·liter

(76.8 g chemical oxygen demand [COD]·liter

), with the highest production rate being 11.5 g·liter

·day

(26.2 g COD·liter

·day

). In addition, the LCE process remained stable, with an average concentration of

-caproate production of 20.2 ± 5.62 g·liter

(46.1 ± 12.8 g COD·liter

) for 780 days. Dynamic changes in taxonomic composition integrated with metagenomic data reveal the microbial ecology for long-term production of high concentrations of

-caproate: (i) the core microbiome is related to efficient functional groups, such as

(with functional strain CPB6); (ii) the core bacteria can maintain stability for long-term operation; (iii) the microbial network has relatively low microbe-microbe interaction strength; and (iv) low relative abundance and variety of competitors. The network structure could be shaped by hydraulic retention time (HRT) over time, and long-term operation at an HRT of 8 days displayed higher efficacy.

Our research revealed the microbial network of the LCE reactor microbiome for

caproate production at high concentrations, which will provide a foundation for designing or engineering the LCE reactor microbiome to recover

-caproate from organic waste streams in the future. In addition, the hypothetical model of the reactor microbiome that we proposed may offer guidance for researchers to find the underlying microbial mechanism when they encounter low-efficiency

-caproate production from the LCE process. We anticipate that our research will rapidly advance LCE biotechnology with the goal of promoting the sustainable development of human society.

Short-Chain Fatty Acids (Except Hexanoic Acid) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells

Jehad Z Tayyeb, Herman E Popeijus, Ronald P Mensink, Maurice C J M Konings, Fatma B A Mokhtar, Jogchum PlatPMID: 32708494 DOI: 10.3390/ijms21145088

Abstract

Concentrations of apolipoprotein A-I (ApoA-I) decrease during inflammation, which may lead to dysfunctional ApoA-I-poor high-density lipoprotein (HDL) particles, and as such, elevate cardiovascular risk. Therefore, rescuing ApoA-I concentrations, especially during inflammation, seems beneficial. Recently, short-chain fatty acids (SCFAs) have received more attention as a strategy in reversing atherosclerosis. We here evaluated the effects of SCFAs on inflammatory pathways in relation to ApoA-I transcription. SCFAs dose-response studies were performed in the presence and absence of inflammatory cytokines. ApoA-I and interleukin 8 (IL-8) mRNA expression were analyzed using qPCR and ELISA, respectively. To study underlying mechanisms, nuclear factor kappa B (NF-κB) transactivation and changes in mRNA expressions of the genes targets of bromodomain and extra-terminal (BET) inhibition, peroxisome proliferator-activated receptor-alpha (PPARα) transactivation and activator protein 1 (AP-1) pathway were analyzed. SCFAs (except hexanoic acid) increased ApoA-I mRNA transcription in both normal and inflammatory conditions and lowered IL-8 mRNA expression. This anti-inflammatory effect of SCFAs was confirmed by inhibition of NF-κB transactivation. Moreover, butyric acid increased carnitine palmitoyltransferase 1 (CPT1), PPARα target gene, mRNA transcription in both conditions, and there was a negative correlation between CPT1 and NF-κB. Therefore, PPARα transactivation is probably involved in the anti-inflammatory effects of SCFAs, which rescues ApoA-I transcription. In conclusion, propionate, butyrate and valerate elicit anti-inflammatory effects which might rescue ApoA-I transcription in inflammatory conditions via PPARα transactivation mediated NF-κB inhibition.Alterations in Circulating Fatty Acid Are Associated With Gut Microbiota Dysbiosis and Inflammation in Multiple Sclerosis

Marina Saresella, Ivana Marventano, Monica Barone, Francesca La Rosa, Federica Piancone, Laura Mendozzi, Alessia d'Arma, Valentina Rossi, Luigi Pugnetti, Gabriella Roda, Eleonora Casagni, Michele Dei Cas, Rita Paroni, Patrizia Brigidi, Silvia Turroni, Mario ClericiPMID: 32733460 DOI: 10.3389/fimmu.2020.01390

Abstract

Butyric acid (BA) is a short-chain fatty acid (SCFA) with anti-inflammatory properties, which promotes intestinal barrier function. Medium-chain fatty acids (MCFA), including caproic acid (CA), promote TH1 and TH17 differentiation, thus supporting inflammation.Since most SCFAs are absorbed in the cecum and colon, the measurement of BA in peripheral blood could provide information on the health status of the intestinal ecosystem. Additionally, given the different immunomodulatory properties of BA and CA the evaluation of their serum concentration, as well as their ratio could be as a simple and rapid biomarker of disease activity and/or treatment efficacy in MS.

We evaluated serum BA and CA concentrations, immune parameters, intestinal barrier integrity and the gut microbiota composition in patients with multiple sclerosis (MS) comparing result to those obtained in healthy controls.

In MS, the concentration of BA was reduced and that of CA was increased. Concurrently, the microbiota was depleted of BA producers while it was enriched in mucin-degrading, pro-inflammatory components. The reduced serum concentration of BA seen in MS patients correlated with alterations of the barrier permeability, as evidenced by the higher plasma concentrations of lipopolysaccharide and intestinal fatty acid-binding protein, and inflammation. Specifically, CA was positively associated with CD4+/IFNγ+ T lymphocytes, and the BA/CA ratio correlated positively with CD4+/CD25

/Foxp3+ and negatively with CD4+/IFNγ+ T lymphocytes.

The gut microbiota dysbiosis found in MS is possibly associated with alterations of the SCFA/MCFA ratio and of the intestinal barrier; this could explain the chronic inflammation that characterizes this disease. SCFA and MCFA quantification could be a simple biomarker to evaluate the efficacy of therapeutic and rehabilitation procedures in MS.